N-(2-ethoxyphenyl)-3-iodobenzamide

Description

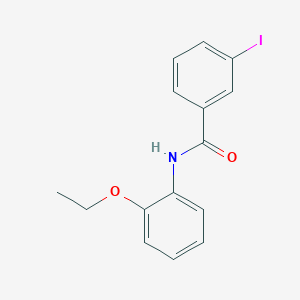

N-(2-Ethoxyphenyl)-3-iodobenzamide is a benzamide derivative characterized by a 3-iodobenzoic acid core linked via an amide bond to a 2-ethoxyphenyl group. The ethoxy substituent (–OCH₂CH₃) at the ortho position of the phenyl ring introduces steric and electronic effects that influence solubility, reactivity, and biological interactions.

Properties

Molecular Formula |

C15H14INO2 |

|---|---|

Molecular Weight |

367.18g/mol |

IUPAC Name |

N-(2-ethoxyphenyl)-3-iodobenzamide |

InChI |

InChI=1S/C15H14INO2/c1-2-19-14-9-4-3-8-13(14)17-15(18)11-6-5-7-12(16)10-11/h3-10H,2H2,1H3,(H,17,18) |

InChI Key |

YTIZLMQMKDZXJJ-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)I |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Amide Nitrogen

N-(2-Hydroxy-1-methylethyl)-3-iodobenzamide

- Structure: Features a hydroxyl-bearing alkyl chain (derived from DL-alaninol) instead of the ethoxyphenyl group.

- Synthesis : Prepared using 3-iodobenzoic acid, EDCI, and triethylamine, yielding 34% after purification .

- Properties : The polar hydroxy group enhances solubility in aqueous media but may reduce membrane permeability compared to the ethoxy analog.

N-(3-Bromo-5-(trifluoromethyl)phenyl)-3-iodobenzamide (37a)

- Structure : Contains bromine and trifluoromethyl substituents on the phenyl ring.

- NMR data (¹H, 400 MHz) confirm structural integrity .

N-(2-Diethylaminoethyl)-4-iodobenzamide (BZA)

- Structure: Substituted with a diethylaminoethyl group and para-iodine.

- Applications: Radiolabeled with ¹²³I for melanoma imaging, achieving 81% diagnostic sensitivity due to high tumor uptake and favorable tumor/nontumor ratios (tumor/blood = 37 at 24 hours) .

Iodine Positional Isomers

N-(2-Ethoxyphenyl)-4-iodobenzamide

- Structure : Iodine at the para position instead of meta.

N-(2-Ethylphenyl)-2-iodobenzamide

Heterocyclic and Halogenated Analogs

N-[2-(2-Fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide

- Structure : Incorporates a benzoxazole ring with a fluorophenyl group.

2-Chloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-5-iodobenzamide

- Structure : Dual chloro substituents and a benzoxazole ring.

Comparative Data Table

Research Findings and Implications

- Radiolabeling Efficacy: Para-iodinated analogs like BZA exhibit superior tumor uptake in melanoma due to melanin affinity, whereas meta-substituted derivatives may require optimization for similar applications .

- Electronic Effects : Electron-withdrawing groups (e.g., –CF₃, –Br) enhance reactivity in electrophilic substitution reactions, critical for designing enzyme inhibitors .

- Structural Rigidity : Heterocyclic benzoxazole analogs demonstrate improved target engagement in kinase assays, suggesting utility in cancer therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.